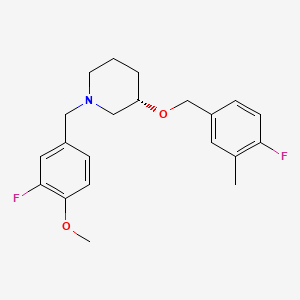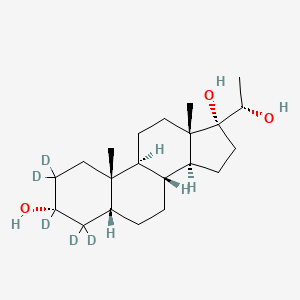
Pregnanetriol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregnanetriol-d5 is a deuterium-labeled steroid compound, specifically a derivative of pregnanetriol. It is a metabolite of 17α-hydroxyprogesterone and is often used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) due to its stable isotope labeling . The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the pregnanetriol molecule, enhancing its stability and allowing for precise analytical measurements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to slightly elevated temperatures
Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuteration: Using large quantities of deuterium gas and catalysts
Purification: Employing chromatographic techniques to isolate the deuterated product
Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry
Analyse Chemischer Reaktionen
Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:
Reduction: Further reduction to more saturated steroid derivatives
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of more saturated alcohols or hydrocarbons
Substitution: Formation of halogenated or azido derivatives
Wissenschaftliche Forschungsanwendungen
Pregnanetriol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites
Biology: Employed in studies of steroid metabolism and hormone regulation
Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders
Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs
Wirkmechanismus
Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:
Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry
Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound
Vergleich Mit ähnlichen Verbindungen
Pregnanetriol: The non-deuterated form of Pregnanetriol-d5, used in similar applications but without the isotopic labeling
Pregnanediol: Another metabolite of progesterone, used in clinical diagnostics and research
Pregnenolone: A precursor in the biosynthesis of steroid hormones, used in studies of steroidogenesis
Uniqueness of this compound:
Isotopic Labeling: The presence of deuterium atoms makes this compound unique, providing enhanced stability and precise analytical capabilities
Analytical Applications: Its use as an internal standard in LC/MS sets it apart from non-deuterated analogs, offering improved accuracy in quantification
This compound is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and stability. Its applications in analytical chemistry, biology, medicine, and industry highlight its importance in modern research and diagnostics.
Eigenschaften
Molekularformel |
C21H36O3 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |
InChI-Schlüssel |
SCPADBBISMMJAW-FBIVPUAHSA-N |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


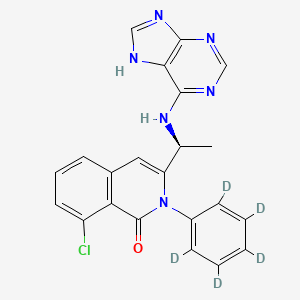


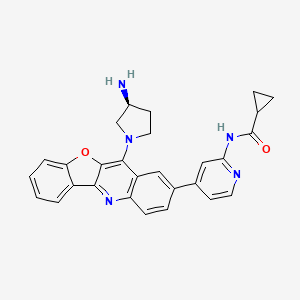
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
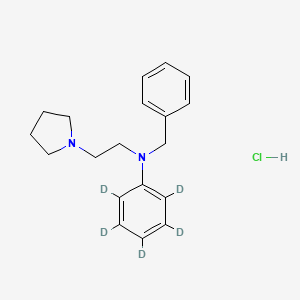
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
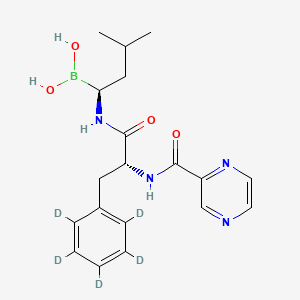
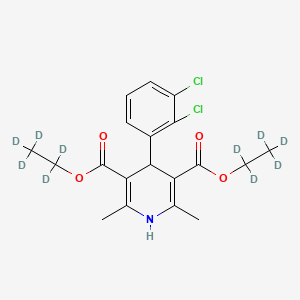
![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


